5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Crystal Structure Analysis
Understanding the crystal structure of a compound like 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is vital for the development of new materials with desired properties. Crystallography studies provide insights into the molecular arrangement, which can influence the compound’s physical and chemical properties .
Molecular Docking
Molecular docking studies are essential for drug discovery. They involve simulating the interaction between a small molecule and a protein at the atomic level, which helps in predicting the compound’s affinity and activity as a drug. Thiadiazole derivatives are often studied for their potential as enzyme inhibitors, which can lead to the development of new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the structural features of thiadiazole derivatives are manipulated to create compounds with specific pharmacological activities. The introduction of the fluorophenyl group, for example, can enhance the compound’s ability to bind to certain receptors or enzymes, leading to improved therapeutic effects .
Mechanism of Action
Target of Action
It is structurally similar to ataluren , a drug that targets nonsense mutations in genetic material
Mode of Action
Ataluren, a structurally similar compound, enables ribosomal readthrough of mrna containing premature stop codons . This allows cellular machinery to bypass these mutations, continue the translation process, and restore the production of a full-length, functional protein
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
If it acts similarly to ataluren, it may result in the production of full-length, functional proteins from genetic material containing nonsense mutations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYYVXYSKVNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339177 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
59565-51-4 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.